6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
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Overview
Description
6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23ClN4O and its molecular weight is 490.99. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tubulin Polymerization Inhibition
A study by Minegishi et al. (2015) on a series of indenopyrazoles, which share structural motifs with 6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, revealed promising antiproliferative activity towards human cancer cells through tubulin polymerization inhibition. This mechanism suggests a potential application in cancer therapy by disrupting microtubule formation and inducing G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antimicrobial and Antifungal Activities
Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, compounds related in structure to the quinazoline derivative , and evaluated them for antifungal and antibacterial activities. Their findings indicate that structural analogs of 6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline could be explored for antimicrobial applications (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Agents
Research by Farag et al. (2012) on novel 4(3H)-quinazolinone derivatives, which are structurally similar to the compound , showed potential anti-inflammatory and analgesic activities. These findings highlight the potential of quinazoline derivatives in developing new treatments for inflammation and pain management (Farag et al., 2012).
Antioxidant Activity
Hassanien et al. (2022) explored the antioxidant activities of novel compounds containing lawsone, indicating that quinazoline derivatives could be effective antioxidants. This suggests potential applications in reducing oxidative stress and associated pathological conditions (Hassanien, Abd El-Ghani, & Elbana, 2022).
Anticancer Agent
Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, as a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration. This highlights the compound's potential application in brain cancer treatment due to its ability to induce cancer cell death and its effective penetration into the brain (Sirisoma et al., 2009).
Future Directions
properties
IUPAC Name |
6-chloro-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O/c1-36-24-15-12-20(13-16-24)27-19-28(21-8-4-2-5-9-21)35(34-27)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQSERWXIYFKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline |
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